2-Acetylthioisobutyric Acid
Description
Contextualization within Thioester Chemistry
Thioesters are a class of organosulfur compounds that are analogous to esters but with a sulfur atom replacing the oxygen in the ester linkage. wikipedia.org This substitution of sulfur for oxygen imparts distinct reactivity to thioesters compared to their oxygen-containing counterparts. cymitquimica.com Thioesters like 2-acetylthioisobutyric acid are known to be more reactive towards nucleophiles than their corresponding esters. In the realm of biochemistry, thioesters are pivotal, with acetyl-CoA being a prime example of a thioester that plays a crucial role in metabolism. libretexts.org The chemistry of this compound is therefore deeply rooted in the fundamental principles of thioester reactivity, including their susceptibility to hydrolysis and acyl transfer reactions. wikipedia.orgcymitquimica.com
The synthesis of thioesters can be achieved through several routes, such as the reaction of an acid chloride with an alkali metal salt of a thiol or the condensation of thiols and carboxylic acids using dehydrating agents. wikipedia.org These synthetic strategies are relevant to the preparation of this compound and its derivatives for research purposes.
Significance as a Research Compound
The significance of this compound in academic and industrial research is largely tied to its role as a crucial chiral building block. Specifically, the D-enantiomer, also known as D-β-acetylthioisobutyric acid (DAT), is a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like captopril (B1668294) and alacepril. nih.govebi.ac.uk These drugs are widely used in the treatment of hypertension and congestive heart failure. nih.govtandfonline.com The stereochemistry of the molecule is critical, as the inhibitory potency of the D-enantiomer is significantly higher than that of the L-enantiomer. nih.gov
Due to its importance, considerable research has been dedicated to developing efficient and stereoselective methods for the production of D-β-acetylthioisobutyric acid. These efforts include both chemical synthesis and enzymatic resolution processes. nih.govjst.go.jp Microbial esterases, such as those from Pseudomonas putida, have been extensively studied for their ability to stereoselectively hydrolyze racemic mixtures to produce the desired D-enantiomer with high optical purity. nih.govtandfonline.comresearchgate.netasm.org This enzymatic approach is often favored as it can be more economical and environmentally friendly than traditional chemical resolution methods. nih.gov
Structural Features and Functional Groups Relevant to Reactivity and Chirality
The structure of this compound is characterized by several key features that determine its chemical behavior:
Thioester Group (-S-C=O): This functional group is the most reactive site in the molecule. The carbon-sulfur bond is weaker and more polarizable than the carbon-oxygen bond in an ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This reactivity is central to its role in acyl transfer reactions. cymitquimica.com
Carboxylic Acid Group (-COOH): The presence of the carboxylic acid group provides a site for deprotonation, forming a carboxylate anion. This group can also participate in esterification and amide bond formation reactions.
Chiral Center: The carbon atom to which the methyl group and the acetylthiomethyl group are attached is a chiral center. This gives rise to two enantiomers, (R)- and (S)-2-acetylthioisobutyric acid. The specific stereochemistry at this center is crucial for the biological activity of molecules derived from it, such as ACE inhibitors. nih.gov
Isobutyric Acid Backbone: The branched methyl group on the isobutyric acid framework influences the steric environment around the chiral center and can affect the stereoselectivity of enzymatic reactions. nih.gov
The combination of the thioester and carboxylic acid functionalities, along with the chiral center, makes this compound a versatile and valuable compound in stereoselective synthesis and biochemical studies. cymitquimica.com
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C6H10O3S |
| Molecular Weight | 162.21 g/mol |
| Appearance | White to off-white solid cymitquimica.com |
| Solubility | Soluble in organic solvents cymitquimica.com |
| CAS Number | 135937-96-1 pharmaffiliates.comchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10O3S |
|---|---|
Molecular Weight |
162.21 g/mol |
IUPAC Name |
2-acetylsulfanyl-2-methylpropanoic acid |
InChI |
InChI=1S/C6H10O3S/c1-4(7)10-6(2,3)5(8)9/h1-3H3,(H,8,9) |
InChI Key |
VWFLRUHSTBKRHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC(C)(C)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Process Development for 2 Acetylthioisobutyric Acid
Chemo-Enzymatic Synthesis Approaches
As of the current body of scientific literature, specific chemo-enzymatic methods for the synthesis of 2-Acetylthioisobutyric Acid have not been reported. The following sections outline the general principles of chemo-enzymatic synthesis that could theoretically be applied, but for which no specific examples exist for this particular compound.
Enzymatic Resolution of Racemic Intermediates
The enzymatic resolution of racemic intermediates leading to the synthesis of enantiomerically pure this compound has not been described in published research. This technique would typically involve the selective transformation of one enantiomer of a racemic mixture, allowing for the separation of the two.
Chemical Synthesis Routes
A documented chemical synthesis route for this compound involves the reaction of 2-bromo-2-methylpropionic acid with potassium thioacetate. This method provides a direct pathway to the target compound.
The synthesis begins with the cooling of a solution of 2-bromo-2-methylpropionic acid in dimethylformamide (DMF). Potassium carbonate is then added, followed by potassium thioacetate. The reaction mixture is allowed to warm to room temperature and stirred for an extended period. The product is then isolated through a workup procedure involving acidification and extraction. prepchem.com
A detailed breakdown of the reactants and conditions for this synthesis is provided in the table below.
| Reactant/Reagent | Molar Equivalence | Role | Reaction Conditions |
| 2-bromo-2-methylpropionic acid | 1.0 | Starting Material | Cooled to -45°C in DMF |
| Potassium carbonate | 1.0 | Base | Added after cooling |
| Potassium thioacetate | 1.97 | Nucleophile | Added after potassium carbonate |
| Dimethylformamide (DMF) | - | Solvent | - |
| Concentrated hydrochloric acid | - | Acidification | Used during workup |
| Ethyl acetate | - | Extraction Solvent | Used during workup |
| Nitrogen atmosphere | - | Inert Atmosphere | Maintained throughout the reaction |
| Dry ice/methanol (B129727) bath | - | Cooling | To achieve initial low temperature |
This chemical route provides a viable method for the laboratory-scale preparation of this compound. prepchem.com
Acetylation of Thiol Precursors
The most direct and common method for synthesizing this compound involves the acetylation of its corresponding thiol precursor, 2-mercaptoisobutyric acid. This transformation is a standard acylation reaction where an acetyl group is introduced onto the sulfur atom. sigmaaldrich.com The reaction is typically carried out using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride.
The use of acetic anhydride is prevalent due to its reactivity and availability. researchgate.net The reaction mechanism involves the nucleophilic attack of the thiol's sulfur atom on one of the carbonyl carbons of the acetic anhydride molecule. This is often performed in the presence of a base, such as pyridine, which acts as a catalyst and scavenges the acetic acid byproduct, driving the reaction to completion. sigmaaldrich.com Alternatively, the reaction can be conducted under acidic conditions or simply by heating the reactants together. sigmaaldrich.comias.ac.in The choice of solvent and catalyst can influence reaction time and yield. After the reaction, the product, this compound, is typically isolated and purified from the reaction mixture through standard laboratory procedures like extraction and evaporation of the solvent. sigmaaldrich.com
Table 1: Representative Conditions for Acetylation of Thiol Precursors
| Parameter | Condition | Purpose/Comment |
|---|---|---|
| Thiol Precursor | 2-Mercaptoisobutyric Acid | The starting material containing the thiol group to be acetylated. |
| Acetylating Agent | Acetic Anhydride | Provides the acetyl group for the S-acylation reaction. ias.ac.in |
| Catalyst (Optional) | Pyridine | Acts as a basic catalyst and acid scavenger. sigmaaldrich.com |
| Solvent | Chloroform, Nitrobenzene | Dissolves reactants and facilitates the reaction. sigmaaldrich.comias.ac.in |
| Temperature | 50-110 °C | Heating is often required to drive the reaction to completion. sigmaaldrich.comias.ac.in |
| Reaction Time | 2-16 hours | Varies depending on the specific conditions and scale of the reaction. sigmaaldrich.com |
| Workup | Acid/Base Extraction | Used to separate the product from unreacted starting materials and byproducts. |
Investigation of Alternative Chemical Pathways
Beyond the direct acetylation of 2-mercaptoisobutyric acid, other synthetic routes have been investigated to produce thioacids. One notable alternative approach involves a two-step process starting from an acid chloride. nih.gov This method first produces a mixed thioanhydride, which is then selectively deacetylated to yield the final thioacid.
In a procedure demonstrated for the synthesis of various fatty thioacids, an acid chloride is reacted with thioacetic acid at room temperature. This initial step rapidly forms a mixed thioanhydride intermediate. In the second step, this intermediate undergoes nucleophilic deacetylation using a primary amine, such as propylamine (B44156) or butylamine, at a reduced temperature. nih.gov Each step is reported to be rapid and high-yielding. nih.gov Adapting this pathway for this compound would involve starting with 2-chloro-2-methylpropanoyl chloride. This alternative avoids the direct handling of the 2-mercaptoisobutyric acid precursor, offering flexibility in starting materials and reaction conditions. Further research into photocatalytic methods and the use of coupling reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) also present potential future pathways for thioacid synthesis. organic-chemistry.org
Optical Resolution Techniques for Enantiomeric Purity
This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. As these enantiomers often exhibit different biological activities, their separation is crucial, particularly for pharmaceutical applications. This separation of a racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomers is known as optical resolution. wikipedia.org Since enantiomers possess identical physical properties like boiling point and solubility, direct separation is not feasible. The most common strategy involves converting the enantiomers into a mixture of diastereomers, which have different physical properties and can therefore be separated. nih.govwikipedia.org
Utilization of Chiral Resolving Agents
The formation of diastereomers is typically achieved by reacting the racemic carboxylic acid with an enantiomerically pure chiral resolving agent. wikipedia.org For acidic compounds like this compound, optically pure chiral bases, particularly chiral amines, are widely used. wikipedia.org Prominent examples of such resolving agents include 1-phenylethylamine, brucine, and strychnine. nih.govwikipedia.org
The reaction between the racemic acid (a mixture of R- and S-acid) and a single enantiomer of a chiral base (e.g., R-base) results in the formation of two diastereomeric salts: (R-acid·R-base) and (S-acid·R-base). These salts have different solubilities, allowing one to crystallize preferentially from a suitable solvent while the other remains dissolved. rsc.org The crystallized salt can then be isolated by filtration. Finally, treatment of the separated diastereomeric salt with a strong acid regenerates the enantiomerically pure carboxylic acid and the chiral resolving agent, which can often be recovered and reused. The selection of the appropriate chiral resolving agent and solvent system is critical for achieving high efficiency and optical purity and often requires empirical screening. wikipedia.org
Table 2: Common Chiral Resolving Agents for Carboxylic Acids
| Chiral Resolving Agent | Type | Principle of Operation |
|---|---|---|
| (R)- or (S)-1-Phenylethylamine | Chiral Amine (Base) | Forms diastereomeric salts with the racemic acid. wikipedia.org |
| Brucine | Chiral Alkaloid (Base) | Forms diastereomeric salts with different solubilities. wikipedia.org |
| Strychnine | Chiral Alkaloid (Base) | Used to form separable diastereomeric salts. nih.gov |
| Quinine (B1679958) | Chiral Alkaloid (Base) | Another naturally occurring chiral base for salt formation. nih.gov |
| (+)- or (-)-Tartaric Acid | Chiral Acid | Used to resolve racemic bases; principle is reciprocal. wikipedia.org |
Development of Crystallization-Based Resolution Methods
Crystallization is the cornerstone of diastereomeric salt resolution. wikipedia.org The development of an effective crystallization method hinges on the significant difference in solubility between the two diastereomeric salts in a particular solvent or solvent mixture. The process involves dissolving the mixture of diastereomeric salts in a suitable solvent at an elevated temperature to form a saturated solution. As the solution is gradually cooled, the less soluble diastereomer crystallizes out, leaving the more soluble diastereomer in the mother liquor. rsc.org
The success of this technique is highly dependent on the choice of solvent, temperature profile, and cooling rate. A systematic approach often involves screening a variety of solvents with different polarities to identify one that maximizes the solubility difference. In some cases, a mixture of solvents is required to achieve optimal separation. Once a suitable solvent is found, further optimization of the crystallization conditions, such as concentration and cooling rate, is performed to maximize the yield and optical purity of the desired enantiomer. researchgate.net For some compounds that crystallize as conglomerates (a mechanical mixture of separate enantiopure crystals), a technique called preferential crystallization can be employed, where seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer induces its crystallization. nih.gov
Strategies for Industrial-Scale Synthesis
Translating the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of safety, cost-effectiveness, efficiency, and environmental impact. Key strategies involve process optimization, selection of appropriate equipment, and streamlined purification methods.
For chemical synthesis routes, such as the acetylation of 2-mercaptoisobutyric acid, process optimization may involve reducing the equivalents of reagents like acetic anhydride or catalysts to minimize cost and waste. nih.gov The reaction would be carried out in large, robust reaction vessels, likely made of glass-lined or stainless steel, capable of handling the required temperatures and pressures. chemicalbook.com Following the reaction, purification on a large scale would move from laboratory-scale chromatography to more practical methods like industrial distillation columns for solvent removal and product purification. nih.gov
If an enzymatic resolution step is employed, the strategy must account for the stability and reusability of the enzyme. Stirred reactors can lead to the physical breakdown (attrition) of immobilized enzyme particles. A more suitable approach for large-scale production is a batchwise loop reactor system, where the reactants are circulated through a column containing the immobilized enzyme. nih.gov This method protects the enzyme, allowing for its reuse over multiple batches, which is critical for the economic viability of the process. The separation of products and unreacted starting materials is then typically achieved by fractional distillation. nih.gov
Chemical Reactivity and Mechanistic Investigations of 2 Acetylthioisobutyric Acid
Elucidation of Reaction Mechanisms
The reaction mechanisms of 2-Acetylthioisobutyric Acid are primarily centered around the reactivity of its carboxyl and acetylthio moieties. Nucleophilic acyl substitution is a key mechanistic pathway for this compound, given the electrophilic nature of the carbonyl carbons in both the carboxylic acid and the thioester groups. The specific pathway and its kinetics are influenced by the reaction conditions, such as the nature of the nucleophile, the solvent, and the presence of catalysts.
In many reactions, the initial step involves the activation of either the carboxyl or the acetylthio group to enhance its electrophilicity. For instance, in esterification reactions, the carboxylic acid is often protonated under acidic conditions to make the carbonyl carbon more susceptible to nucleophilic attack by an alcohol. Conversely, under basic conditions, the carboxylic acid can be deprotonated to form a carboxylate, which is less reactive towards nucleophiles.
The acetylthio group, being a thioester, is more reactive towards nucleophiles than a corresponding oxygen ester. This is due to the lower resonance stabilization of the thioester linkage and the better leaving group ability of the thiolate anion compared to an alkoxide. Mechanistic studies on related thioesters often show a tetrahedral intermediate is formed upon nucleophilic attack at the carbonyl carbon. The subsequent collapse of this intermediate leads to the expulsion of the leaving group.
Oxidation Reactions Involving the Thiol Group
Although this compound contains a thioester and not a free thiol, oxidation can still occur at the sulfur atom. The sulfur in a thioether or thioester is susceptible to oxidation by various oxidizing agents. The oxidation state of the sulfur can be progressively increased, leading to different products.
Mild oxidizing agents, such as hydrogen peroxide or peroxy acids (e.g., m-CPBA), can oxidize the sulfur atom to a sulfoxide. Further oxidation can then lead to the formation of a sulfone. The reaction mechanism for the oxidation of thioethers to sulfoxides is thought to involve a nucleophilic attack of the sulfur atom on the oxidant.
In the context of related mercaptocarboxylic acids, the free thiol group is readily oxidized. For instance, mercaptans can be dimerized to disulfides under mild oxidative conditions. nih.govnih.gov While this compound itself does not have a free thiol, hydrolysis of the acetylthio group would yield a free thiol that could then undergo oxidation.
| Oxidizing Agent | Potential Product |
| Hydrogen Peroxide (H₂O₂) | 2-(Acetylsulfinyl)isobutyric acid (Sulfoxide) |
| Peroxy acids (e.g., m-CPBA) | 2-(Acetylsulfonyl)isobutyric acid (Sulfone) |
Reduction Reactions of the Carboxyl and Carbonyl Moieties
The carboxylic acid and the thioester carbonyl groups in this compound can be reduced using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing both carboxylic acids and esters (including thioesters) to primary alcohols. organicchemistrytutor.comsaskoer.cachem-station.comlibretexts.org
The reduction of the carboxylic acid group with LiAlH₄ proceeds through the formation of an aluminum salt, which is then further reduced to the corresponding primary alcohol. This reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). organicchemistrytutor.comlibretexts.org
The thioester group is also readily reduced by LiAlH₄. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the thiolate leaving group to form an intermediate aldehyde. This aldehyde is then immediately reduced to the primary alcohol. Due to the high reactivity of LiAlH₄, it is generally not possible to isolate the intermediate aldehyde. organicchemistrytutor.comlibretexts.org
Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are typically not strong enough to reduce carboxylic acids or esters under standard conditions. chem-station.com However, more specialized and milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can sometimes be used to achieve partial reduction of esters to aldehydes at low temperatures. uop.edu.pk
| Reducing Agent | Functional Group | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid | Primary Alcohol |
| Lithium Aluminum Hydride (LiAlH₄) | Thioester | Primary Alcohol |
| Sodium Borohydride (NaBH₄) | Carboxylic Acid / Thioester | No reaction (typically) |
| Diisobutylaluminum Hydride (DIBAL-H) | Thioester | Aldehyde (at low temp.) |
Nucleophilic Substitution Reactions of the Acetylthio Group
The acetylthio group of this compound is a thioester, which is a reactive acylating agent. It can undergo nucleophilic acyl substitution reactions with a variety of nucleophiles. Thioesters are generally more reactive than their oxygen ester counterparts towards nucleophilic attack.
The mechanism of nucleophilic acyl substitution on a thioester involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the thiolate leaving group. The greater reactivity of thioesters is attributed to the weaker resonance overlap between the sulfur lone pairs and the carbonyl π-system, which makes the carbonyl carbon more electrophilic.
Common nucleophiles that can react with the acetylthio group include amines, alcohols, and other thiols. For example, reaction with an amine (aminolysis) would yield an amide, while reaction with an alcohol (alcoholysis) would produce an oxygen ester.
Studies on Hydrolytic Stability and Ester Cleavage
The hydrolytic stability of the acetylthio group in this compound is an important aspect of its chemical character. Thioesters can be hydrolyzed to the corresponding carboxylic acid and thiol under both acidic and basic conditions. Generally, the rate of hydrolysis is slower than that of acid chlorides or anhydrides but faster than that of amides.
Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl group towards nucleophilic attack by water. The reaction is typically reversible.
Basic hydrolysis, also known as saponification, is generally faster and irreversible. It involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of the thiolate anion is followed by an acid-base reaction between the newly formed carboxylic acid and the basic medium to yield a carboxylate salt. The hydrolytic stability of S-acetylthio compounds has been a subject of study, with intramolecular catalysis sometimes playing a role in more complex molecules. nih.gov
Derivatization Strategies for Analytical and Synthetic Research
Derivatization is a common strategy employed to modify the chemical structure of an analyte to make it more suitable for a particular analytical technique or to facilitate a synthetic transformation. For a molecule like this compound, derivatization can target either the carboxylic acid or the acetylthio group.
For analytical purposes, particularly for gas chromatography (GC), the polar and non-volatile carboxylic acid group is often converted into a more volatile ester derivative. Common derivatizing agents for carboxylic acids include diazomethane, silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or alkylating agents in the presence of a catalyst. nih.gov
For techniques like mass spectrometry (MS) and high-performance liquid chromatography (HPLC) with UV or fluorescence detection, derivatization can be used to introduce a chromophore or a fluorophore into the molecule, thereby enhancing its detection sensitivity.
For carboxylic acids, derivatization reagents that introduce a UV-active or fluorescent tag are often employed. For example, p-bromophenacyl bromide can be used to form a UV-absorbing ester. Similarly, fluorescent tags can be introduced through esterification with a fluorescent alcohol.
In the context of mass spectrometry, derivatization can be used to improve ionization efficiency and to produce characteristic fragmentation patterns that aid in structural elucidation. For short-chain fatty acids, various derivatization strategies have been developed to enhance their detection by LC-MS. nih.govdntb.gov.ua These methods often involve converting the carboxylic acid to an amide or an ester with a reagent that imparts a permanent positive or negative charge, facilitating ionization.
| Analytical Technique | Derivatization Target | Example Reagent | Purpose |
| Gas Chromatography (GC) | Carboxylic Acid | BSTFA (a silylating agent) | Increase volatility |
| HPLC-UV | Carboxylic Acid | p-Bromophenacyl bromide | Introduce a chromophore |
| LC-MS | Carboxylic Acid | N-(4-aminomethylphenyl)pyridinium | Improve ionization efficiency |
Strategies for Improving Chromatographic Separation
The effective separation and quantification of this compound and its related compounds from various matrices necessitate the optimization of chromatographic methods. Achieving adequate resolution, peak shape, and sensitivity often requires a systematic approach to method development. Strategies to enhance chromatographic separation can be broadly categorized by the type of chromatography employed—typically High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Key parameters that can be adjusted include the composition of the mobile phase, the chemistry of the stationary phase, and the column temperature. chromatographyonline.com
For complex samples, a single chromatographic method may not be sufficient to resolve all components. In such cases, employing multiple conventional liquid chromatography (LC) methods with different selectivities (e.g., a C18 column followed by a phenyl column for different subsets of components) or utilizing two-dimensional separation techniques can provide the necessary peak capacity for a successful separation. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC) Strategies
HPLC is a primary technique for the analysis of carboxylic acids like this compound. mdpi.com Reversed-phase (RP) chromatography is the most common mode, but other techniques like hydrophilic interaction liquid chromatography (HILIC) can be advantageous, particularly for polar compounds that show little retention on traditional RP phases. nih.gov
Mobile Phase Optimization: The composition of the mobile phase is a powerful tool for manipulating selectivity in reversed-phase HPLC. chromatographyonline.com Key strategies include:
Changing the Organic Modifier: Altering the type of organic solvent (e.g., from acetonitrile (B52724) to methanol) can significantly change the elution pattern of analytes due to different interactions with the stationary phase. chromatographyonline.com
Adjusting pH: For an acidic compound like this compound, the pH of the mobile phase is critical. Adjusting the pH relative to the pKa of the analyte alters its ionization state, which in turn affects its retention on the stationary phase. A common approach is to use a buffer to maintain a consistent pH and ensure reproducible results.
Gradient Elution: For complex mixtures with components of varying polarities, a gradient elution, where the mobile phase composition is changed over time, is often necessary. More advanced techniques like multi-isocratic elution, which involves a series of isocratic steps, can further improve the resolution between closely eluting peaks. researchgate.net This approach can provide a significant advantage in selectivity for separating a main compound from its minor variants. researchgate.netunige.ch
Stationary Phase Selection: The choice of stationary phase has a dramatic impact on separation selectivity. chromatographyonline.com While C18 columns are widely used, exploring alternative column chemistries can resolve co-eluting peaks. chromatographyonline.comchromatographyonline.com
Alkyl Phases (C18, C8): These are the standard for reversed-phase chromatography, separating compounds primarily based on hydrophobicity.
Phenyl Phases: These offer alternative selectivity through π-π interactions with aromatic analytes.
Polar-Embedded Phases: Columns with embedded functional groups (e.g., amide, carbamate) can provide different interactions, such as hydrogen bonding, which can be beneficial for separating polar compounds. chromatographyonline.com
Chiral Stationary Phases (CSPs): For the separation of enantiomers, CSPs are essential. Direct enantiomeric resolution can be achieved on columns such as those based on α1-acid glycoprotein (B1211001) (AGP), like Enantiopac, or Pirkle-type columns. nih.gov The choice of CSP is critical and often requires screening different types to find one that provides adequate separation for the specific analyte.
Temperature Control: Adjusting the column temperature can also improve separation efficiency. Increasing the temperature generally decreases viscosity, allowing for faster flow rates, and can also alter the selectivity of the separation. chromatographyonline.com For small molecules, temperatures between 40–60 °C are often a good starting point to maximize column efficiency. chromatographyonline.com
Gas Chromatography (GC) Strategies
Gas chromatography is a viable alternative for the analysis of volatile carboxylic acids or those that can be made volatile through derivatization. scielo.brshimadzu.com
Derivatization: While methods exist for analyzing short-chain fatty acids without derivatization, this step is often employed to improve volatility and chromatographic performance. shimadzu.com However, for direct analysis, acidification of the sample is necessary to ensure the analytes are in their volatile, non-ionized form. nih.gov
Column Selection: The choice of capillary column is crucial. Wax-type columns (e.g., those with a polyethylene (B3416737) glycol stationary phase like SH-WAX) are commonly used for the analysis of fatty acids. shimadzu.com For other applications, columns like the HP-5MS (a non-polar phase) are used. mdpi.com
Temperature Programming: Similar to gradient elution in HPLC, a temperature ramp in GC is used to separate compounds with a wide range of boiling points. The program typically involves an initial hold, one or more temperature ramps, and a final hold to ensure all components have eluted. scielo.brnih.govmdpi.com
Injection Technique: The choice of injection mode, such as split or splitless, depends on the concentration of the analyte. Splitless injection is used for trace analysis to ensure the entire sample volume is transferred to the column. nih.govmdpi.com
Chiral Separation Strategies
Since this compound contains a chiral center, separating its enantiomers is often necessary.
Direct Methods: This involves the use of a Chiral Stationary Phase (CSP) in either HPLC or GC. The selection of the appropriate CSP is determined empirically by screening various columns. mdpi.com
Indirect Methods: This strategy involves derivatizing the racemic mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral column. mdpi.comnih.gov After separation, the individual enantiomers can be recovered by removing the chiral tag.
The following table summarizes various strategies that can be employed to improve the chromatographic separation of this compound, based on general principles for similar compounds.
Table 1: Strategies for Improving Chromatographic Separation
| Technique | Strategy | Stationary Phase Example | Mobile Phase / Carrier Gas Example | Potential Improvement |
|---|---|---|---|---|
| HPLC | Mobile Phase Optimization | C18 | Acetonitrile/Water with 0.1% Formic Acid | Changing organic modifier type or concentration can alter selectivity. chromatographyonline.com |
| HPLC | Stationary Phase Selection | Phenyl or Amide-embedded | Acetonitrile/Water with buffer | Provides alternative selectivity based on different chemical interactions (π-π, hydrogen bonding). chromatographyonline.comchromatographyonline.com |
| HPLC | Gradient Optimization | C18 | Water/Acetonitrile gradient with TFA | Use of multi-isocratic steps to significantly enhance resolution of closely eluting peaks. researchgate.net |
| HPLC | Temperature Adjustment | C18 | Isocratic or Gradient | Increased temperature can improve peak efficiency and change selectivity. chromatographyonline.com |
| GC | Direct Analysis (No Derivatization) | Wax-type (e.g., SH-WAX) | Helium | Acidification of the sample allows for direct analysis of volatile fatty acids. shimadzu.comnih.gov |
| GC | Column Selection | HP-5MS (non-polar) | Helium | Choice of polar or non-polar column depends on the analyte and desired separation. mdpi.com |
| Chiral HPLC | Direct Enantioseparation | Chiralpak IA (immobilized amylose) | n-Hexane/Ethanol with additives | Achieves baseline separation of enantiomers directly on a chiral column. mdpi.com |
| Chiral HPLC | Indirect Enantioseparation | Silica Gel (Normal Phase) | Varies | Derivatization with a chiral reagent forms diastereomers separable on a non-chiral column. mdpi.com |
Stereochemical Aspects and Chiral Synthesis of 2 Acetylthioisobutyric Acid
Analysis of Enantiomeric Forms and Determination of Chiral Purity
The separation and quantification of the enantiomers of 2-Acetylthioisobutyric acid are essential for its development and application, particularly in pharmaceuticals where different enantiomers can exhibit distinct pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of chiral compounds. nih.govnih.gov
Direct Methods: Chiral Stationary Phases (CSPs)
Direct enantiomeric separation can be achieved using HPLC columns packed with a chiral stationary phase (CSP). nih.govnih.gov These phases are composed of a chiral selector immobilized on a solid support. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector, leading to different retention times.
For acidic compounds like this compound, anion-exchange type CSPs can be particularly effective. chiraltech.com For instance, CSPs based on quinine (B1679958) or quinidine (B1679956) derivatives function through ionic exchange between the protonated tertiary nitrogen of the chiral selector and the anionic carboxylate of the acid. chiraltech.com This primary interaction is supplemented by other intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, which contribute to the chiral recognition and separation. chiraltech.com
Indirect Methods: Chiral Derivatizing Agents (CDAs)
An alternative approach involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.govtcichemicals.com These diastereomers possess different physicochemical properties and can be separated on a standard achiral HPLC column. tcichemicals.commdpi.com For a carboxylic acid like this compound, a chiral amine could serve as a suitable CDA, forming diastereomeric amides. The choice of CDA is crucial and should ensure a quantitative reaction without causing racemization of the analyte or the reagent. thieme-connect.de
Determination of Chiral Purity
The determination of chiral purity, often expressed as enantiomeric excess (ee), is a critical quality control parameter. nih.gov Enantiomeric excess is a measure of the dominance of one enantiomer over the other and is calculated as:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100
where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively. This can be determined from the relative peak areas in the chromatogram obtained from chiral HPLC analysis. nih.gov
| Analytical Technique | Principle | Application to this compound |
| Chiral HPLC (Direct) | Differential interaction with a chiral stationary phase. | Separation of enantiomers without derivatization. |
| HPLC with Chiral Derivatization (Indirect) | Formation of diastereomers with distinct physical properties. | Reaction with a chiral amine to form separable diastereomeric amides. |
| Polarimetry | Measurement of the rotation of plane-polarized light. | Can be used with HPLC detection to quantify enantiomeric excess. nih.gov |
Exploration of Stereoselective Reaction Pathways
The synthesis of enantiomerically pure this compound requires stereoselective methods that favor the formation of one enantiomer over the other.
One plausible stereoselective pathway could involve a crystallization-induced chiral inversion . This process has been successfully applied to the synthesis of the structurally related compound, (S)-2-acetylthio-3-phenylpropanoic acid. In this approach, an enantiomerically enriched starting material can be converted to its opposite enantiomer with high enantiomeric excess. This method often involves nucleophilic substitution reactions where the stereocenter is inverted.
Another key strategy in asymmetric synthesis is the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed. For the synthesis of a chiral carboxylic acid, a chiral alcohol could be used to form a diastereomeric ester, which can then be subjected to a stereoselective reaction.
Enzyme-catalyzed reactions also offer a powerful tool for stereoselective synthesis. Enzymes are inherently chiral and can catalyze reactions with high enantioselectivity under mild conditions. For example, a lipase (B570770) could be used for the enantioselective hydrolysis of a racemic ester of this compound, leading to the production of one enantiomer of the acid and the unreacted ester of the other enantiomer.
Application of Kinetic Resolution Methodologies
Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. wikipedia.org It relies on the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer reacting faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer. wikipedia.org
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a particularly effective method. For instance, the resolution of racemic esters using esterases has been demonstrated for various compounds. researchgate.net In the context of this compound, a racemic ester of the compound could be subjected to hydrolysis by a lipase. The enzyme would preferentially hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, allowing for the separation of the enantioenriched acid from the unreacted ester.
Chemical Kinetic Resolution
Non-enzymatic chemical methods can also be employed. This often involves the use of a chiral acyl-transfer catalyst. For example, the kinetic resolution of racemic carboxylic acids has been achieved through enantioselective esterification using a chiral catalyst, an achiral alcohol, and a coupling agent. mdpi.com This approach could be adapted for this compound, where one enantiomer is preferentially esterified, allowing for its separation from the unreacted enantiomer of the acid.
| Kinetic Resolution Method | Catalyst/Reagent | Principle | Potential Application to this compound |
| Enzymatic | Lipase, Esterase | Enantioselective hydrolysis of a racemic ester. | Racemic methyl or ethyl ester of this compound is treated with a lipase. |
| Chemical | Chiral Acyl-Transfer Catalyst | Enantioselective esterification of a racemic acid. | Racemic this compound is reacted with an alcohol in the presence of a chiral catalyst. |
Influence of Chiral Configuration on Molecular Interactions and Biological Recognition
The three-dimensional structure of a molecule is paramount in its interaction with biological systems, which are themselves chiral environments composed of enantiomerically pure proteins, nucleic acids, and carbohydrates. Consequently, the two enantiomers of this compound are expected to exhibit different biological activities.
A pertinent example can be drawn from the structurally related compound, thioctic acid (alpha-lipoic acid). The (+)-enantiomer of thioctic acid is the natural cofactor for pyruvate (B1213749) dehydrogenase complexes, while the (-)-enantiomer can act as a poor substrate or even an inhibitor. nih.gov Furthermore, in studies on cells under oxidative stress, the (+)-enantiomer and the racemic mixture of thioctic acid showed protective effects, whereas the (-)-enantiomer was inactive. nih.gov This demonstrates that the chiral configuration directly influences the biological recognition and subsequent activity.
Similarly, the enantiomers of this compound would likely interact differently with chiral receptors, enzyme active sites, and transport proteins. mdpi.com This can lead to stereoselective absorption, distribution, metabolism, and excretion (ADME) profiles, as well as different pharmacodynamic effects. For instance, if this compound acts as an enzyme inhibitor, one enantiomer may bind to the active site with higher affinity than the other, resulting in greater inhibitory potency. mdpi.com This underscores the importance of studying the individual enantiomers to fully understand the compound's biological and pharmacological properties.
Control and Maintenance of Enantiomeric Excess in Synthetic Processes
Achieving and maintaining a high enantiomeric excess (ee) throughout a synthetic sequence is crucial for the production of single-enantiomer drugs and other fine chemicals.
Control of Enantiomeric Excess
The control of enantiomeric excess is primarily achieved through the use of highly stereoselective reactions. nih.govchemrxiv.org This can be accomplished by:
Chiral Catalysts: Employing catalysts that create a chiral environment, favoring the formation of one enantiomer.
Chiral Auxiliaries: As mentioned earlier, these direct the stereochemical outcome of a reaction.
Substrate Control: Utilizing a chiral starting material that influences the stereochemistry of subsequent transformations.
The choice of reaction conditions, such as temperature, solvent, and pressure, can also significantly impact the enantioselectivity of a reaction.
Maintenance of Enantiomeric Excess
Once a high enantiomeric excess is achieved, it is vital to maintain it throughout subsequent reaction and purification steps. Racemization, the process by which an enantiomerically enriched mixture converts into a racemic mixture, must be avoided. Factors that can induce racemization include:
Harsh Reaction Conditions: High temperatures or strongly acidic or basic conditions can lead to the cleavage and reformation of bonds at the stereocenter.
Purification Methods: Certain chromatographic conditions could potentially cause racemization.
Therefore, careful selection of reaction conditions and purification techniques is essential to preserve the chiral purity of this compound. Monitoring the enantiomeric excess at various stages of the synthesis using analytical techniques like chiral HPLC is a standard practice to ensure the final product meets the required specifications.
Advanced Analytical Characterization in 2 Acetylthioisobutyric Acid Research
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of 2-Acetylthioisobutyric Acid and investigating its chemical behavior. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information at the atomic and molecular levels.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of this compound. Both ¹H and ¹³C NMR provide characteristic signals that can be used to confirm the compound's identity and purity.
In mechanistic studies, NMR is employed to monitor the progress of reactions involving this compound in real-time. ed.ac.uk By acquiring spectra at various time points, researchers can identify and quantify reactants, intermediates, and products, thereby gaining insights into reaction kinetics and pathways. For instance, in studies of its synthesis or degradation, NMR can track the disappearance of starting materials and the appearance of this compound and any byproducts. Isotope labeling studies, where specific atoms in the molecule are replaced with their isotopes (e.g., ¹³C or ²H), can be particularly informative for tracing the fate of atoms through a reaction sequence. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the principles of NMR-based mechanistic analysis are broadly applicable. ed.ac.uk
Predicted ¹H and ¹³C NMR Data for this compound:
Based on the structure of this compound and typical chemical shifts for similar functional groups, the following NMR data can be predicted. It is important to note that actual experimental values may vary depending on the solvent and other experimental conditions.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (singlet, 1H) | 175 - 185 |
| Methyl (-CH₃) on Acetyl Group | 2.1 - 2.4 (singlet, 3H) | 25 - 35 |
| Gem-dimethyl (-C(CH₃)₂) | 1.4 - 1.7 (singlet, 6H) | 20 - 30 |
| Quaternary Carbon (-C(CH₃)₂) | - | 45 - 55 |
| Thioester Carbonyl (-C(O)S-) | - | 190 - 200 |
Mass Spectrometry (MS) is a critical tool for the molecular identification of this compound and for the detection and characterization of impurities. hpst.czpharmtech.comnih.gov When coupled with chromatographic separation techniques, MS provides high sensitivity and specificity.
For molecular identification, the mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized molecule, providing confirmation of its molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. The fragmentation pattern observed in the mass spectrum, generated by techniques like electron ionization (EI) or collision-induced dissociation (CID), provides structural information that can be used to confirm the identity of the compound. For this compound, characteristic fragments would be expected from the cleavage of the thioester bond and the loss of the acetyl or isobutyric acid moieties.
Impurity profiling by MS involves the detection of ions with m/z values that differ from the parent compound. hpst.cznih.govenovatia.com These impurities can arise from the synthesis process, degradation, or storage. By analyzing the fragmentation patterns of these impurity ions, their structures can often be elucidated. This is crucial for ensuring the quality and safety of the compound in any application.
Predicted Mass Spectrometry Fragmentation of this compound:
The following table outlines the predicted major fragments for this compound in a mass spectrometer.
| Fragment Ion | Predicted m/z | Plausible Structure |
| [M]+• | 162 | Molecular ion of this compound |
| [M - CH₃CO]+ | 119 | Loss of the acetyl group |
| [M - COOH]+ | 117 | Loss of the carboxylic acid group |
| [CH₃CO]+ | 43 | Acetyl cation |
| [C(CH₃)₂COOH]+ | 87 | Isobutyric acid cation |
Chromatographic Techniques for Purity and Enantiomeric Excess Assessment
Chromatographic methods are essential for separating this compound from complex mixtures, assessing its purity, and determining its enantiomeric composition.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound. For the assessment of enantiomeric excess, chiral HPLC is the method of choice. heraldopenaccess.usuma.eschiralpedia.comchromatographyonline.comsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation.
The selection of the appropriate CSP and mobile phase is critical for achieving good separation. For an acidic compound like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or anion-exchange type CSPs are often effective. chiraltech.com The mobile phase typically consists of a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol (B130326) or ethanol), often with a small amount of an acidic additive (like trifluoroacetic acid) to improve peak shape. chromatographyonline.com The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the chromatogram.
General Parameters for Chiral HPLC Method Development:
| Parameter | Typical Conditions |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD) or Anion-Exchanger (e.g., CHIRALPAK QN-AX) |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol with 0.1% Trifluoroacetic Acid |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a suitable wavelength (e.g., 210 nm) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is a carboxylic acid and may not be sufficiently volatile for direct GC analysis, derivatization is often necessary. colostate.edu Esterification of the carboxylic acid group, for example, by reaction with methanol (B129727) or a silylating agent, converts it into a more volatile derivative that can be readily analyzed by GC-MS. colostate.eduifremer.fr
The GC separates the derivatized compound from other volatile components in the sample, and the MS provides identification based on the mass spectrum and fragmentation pattern. This technique is particularly useful for identifying and quantifying volatile impurities that may be present in a sample of this compound. The choice of derivatizing agent and the reaction conditions need to be carefully optimized to ensure complete and reproducible derivatization. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. nih.govshimadzu.co.krunimi.itmdpi.comnih.govshimadzu.com This makes it an ideal technique for the analysis of this compound in complex matrices such as biological fluids or reaction mixtures. The LC system separates the target analyte from the matrix components, which are then detected by the mass spectrometer.
For the analysis of this compound and its potential metabolites in biological samples, LC-MS offers high sensitivity and specificity. mdpi.comnih.gov Derivatization can also be employed in LC-MS to enhance ionization efficiency and improve detection limits. unimi.itnih.govresearchgate.net Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and for structural elucidation of unknown metabolites by analyzing their fragmentation patterns.
X-ray Crystallography for Enzyme-Ligand Complex Structure Determination
X-ray crystallography is a premier analytical technique for determining the precise three-dimensional atomic and molecular structure of a crystalline substance. nih.govwikipedia.org In the field of enzyme research, it provides unparalleled insights into the molecular basis of enzymatic reactions and inhibitor binding. nih.gov By analyzing the diffraction pattern produced when a crystal is exposed to a focused beam of X-rays, scientists can generate a detailed electron density map and, from that, a model of the molecule's structure. wikipedia.orgbiologiachile.cl
When applied to the study of an enzyme in complex with a ligand such as this compound, X-ray crystallography can elucidate the exact nature of their interaction at an atomic level. This powerful method reveals the precise orientation and conformation of the ligand within the enzyme's active site. nih.gov Furthermore, it identifies the specific amino acid residues involved in the binding event and characterizes the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and ionic bonds—that stabilize the complex. nih.govmigrationletters.com
The structural data obtained are crucial for understanding the ligand's mechanism of action and for guiding further research, such as structure-based drug design. nih.govmigrationletters.com For instance, crystallographic analysis of a hypothetical complex between an enzyme and this compound would provide high-resolution data on bond lengths, bond angles, and the specific distances between the ligand and key residues in the active site. This information is fundamental for explaining the ligand's specificity and affinity. Modern time-resolved crystallography techniques can even capture snapshots of an enzyme as it proceeds through its catalytic cycle, offering a deeper understanding of its dynamics. annualreviews.orgnih.gov
Illustrative Data Table: Hypothetical Crystallographic Data for Target Enzyme-2-Acetylthioisobutyric Acid Complex
This table presents a hypothetical example of the data that would be generated from an X-ray crystallography experiment. The values are for illustrative purposes only.
| Parameter | Value | Description |
| PDB Code | XXXX | Unique identifier in the Protein Data Bank. |
| Resolution (Å) | 1.9 | A measure of the level of detail in the crystal structure. |
| Space Group | P2₁2₁2₁ | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions (Å) | a=50.2, b=85.4, c=110.6 | The dimensions of the basic repeating unit of the crystal. |
| R-work / R-free | 0.18 / 0.21 | Indicators of the quality of the structural model fit to the experimental data. |
| Key Interactions | ||
| H-bond: Ligand O1 - Tyr88 OH | 2.8 Å | Distance of a hydrogen bond between the ligand's carbonyl oxygen and a tyrosine residue. |
| H-bond: Ligand S1 - Ser122 OG | 3.1 Å | Distance of a hydrogen bond between the ligand's sulfur atom and a serine residue. |
| Hydrophobic Contact: Ligand C4 - Val45 CG2 | 3.5 Å | Distance of a close non-polar interaction between the ligand and a valine residue. |
Advanced Calorimetry Techniques for Binding Interaction Studies
Advanced calorimetry techniques are essential for characterizing the thermodynamic driving forces behind molecular interactions. nih.gov Isothermal Titration Calorimetry (ITC) is a particularly powerful and widely used method because it allows for the direct measurement of the heat that is either released (exothermic) or absorbed (endothermic) during a binding event in solution. springernature.comunits.ityoutube.com This provides a complete thermodynamic profile of the interaction in a single experiment, without the need for chemical labeling or immobilization. springernature.com
In a typical ITC experiment to study the binding of this compound to a target enzyme, a solution of the compound would be incrementally injected from a syringe into a sample cell containing the enzyme at a constant temperature. cureffi.org The instrument's detectors measure the minute temperature differences between the sample cell and a reference cell, quantifying the heat change associated with each injection. cureffi.org As the enzyme becomes saturated with the ligand, the magnitude of the heat change per injection decreases, resulting in a binding isotherm curve. cureffi.org
Analysis of this curve yields several key thermodynamic parameters directly. nih.govresearchgate.net These include the binding affinity (expressed as the association constant, Kₐ, or its reciprocal, the dissociation constant, Kₑ), the stoichiometry of the interaction (n), which reveals the molar ratio of the ligand to the enzyme in the complex, and the enthalpy of binding (ΔH). springernature.comresearchgate.net From these directly measured values, the Gibbs free energy of binding (ΔG) and the entropy of binding (ΔS) can be calculated, providing a full picture of the thermodynamic forces driving the association. springernature.comcureffi.org This information is critical for understanding the mechanism of binding.
Illustrative Data Table: Hypothetical Thermodynamic Parameters for the Interaction of this compound with a Target Enzyme
This table presents a hypothetical example of the thermodynamic data that would be generated from an Isothermal Titration Calorimetry (ITC) experiment. The values are for illustrative purposes only.
| Thermodynamic Parameter | Symbol | Value | Unit |
| Binding Stoichiometry | n | 1.05 | - |
| Dissociation Constant | Kₑ | 5.2 | µM |
| Enthalpy Change | ΔH | -7.8 | kcal/mol |
| Entropic Contribution | -TΔS | -2.1 | kcal/mol |
| Gibbs Free Energy Change | ΔG | -9.9 | kcal/mol |
Computational and Theoretical Chemistry Studies of 2 Acetylthioisobutyric Acid
Molecular Docking and Ligand-Enzyme Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely employed in drug discovery to understand how a ligand, such as 2-Acetylthioisobutyric Acid, might interact with the active site of a protein target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on their binding energy to identify the most favorable binding mode. nih.govsemanticscholar.org
Before docking, a thorough analysis of the target enzyme's active site is crucial. This involves identifying key amino acid residues that are essential for substrate recognition and catalysis. Often, active sites contain a catalytic triad (B1167595) of residues, such as serine-histidine-aspartic acid, which work in concert to facilitate the chemical reaction. researchgate.netnih.gov The identification of conserved motifs within the active site across different species can also provide clues about essential residues. researchgate.net
Once the active site is defined, docking simulations can predict the binding mode of this compound. This characterization details the specific non-covalent interactions that stabilize the ligand-enzyme complex. nih.gov These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The results of a docking study are often summarized in a table detailing the interacting residues, interaction types, and distances, along with a calculated binding affinity or docking score, typically in kcal/mol. nih.govmdpi.com A more negative score generally indicates a more favorable binding interaction.
Table 1: Hypothetical Docking Interactions of this compound with a Target Enzyme
| Ligand Atom | Protein Residue | Interaction Type | Distance (Å) | Binding Affinity (kcal/mol) |
|---|---|---|---|---|
| Carboxyl Oxygen | Lysine-78 | Hydrogen Bond | 2.8 | -7.5 |
| Thioester Carbonyl Oxygen | Serine-150 | Hydrogen Bond | 3.1 | |
| Methyl Group 1 | Leucine-45 | Hydrophobic | 3.9 | |
| Methyl Group 2 | Valine-99 | Hydrophobic | 4.2 |
Quantum Mechanical (QM) and Hybrid QM/MM Methods
For a more accurate description of chemical reactions and electronic properties, Quantum Mechanical (QM) methods are employed. However, QM calculations are computationally expensive and are typically limited to small systems. To study enzymatic reactions involving a substrate like this compound, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are used. kit.edu This approach treats the chemically active region (the substrate and key active site residues) with a high-level QM method, while the rest of the protein and solvent are described by a less computationally demanding MM force field. usc.edumdpi.com
QM/MM methods are particularly powerful for modeling enzymatic reaction pathways. nih.gov They can be used to calculate the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energy barriers. For a molecule like this compound, this could involve modeling its hydrolysis or its reaction with another substrate within an enzyme's active site.
A relevant example is the study of acetyl-CoA deprotonation in the enzyme citrate (B86180) synthase, where QM/MM calculations have been used to determine the reaction mechanism. nih.gov These studies model the proton abstraction from the acetyl group by an active site residue, such as Asp375, and calculate the energy barriers for the formation of the enolate intermediate. nih.govnih.gov Such calculations can distinguish between different proposed mechanisms and identify the most likely reaction pathway. The results provide quantitative data on the energetics of each step in the catalytic cycle.
Table 2: Example Energetics for an Enzymatic Reaction Step Calculated by QM/MM
| Computational Method | System | Reaction Step | Calculated Energy Barrier (kcal/mol) |
|---|---|---|---|
| B3LYP/CHARMM22 | Acetyl-CoA in Citrate Synthase | Proton Abstraction | 14.5 |
| MP2/CHARMM22 | Acetyl-CoA in Citrate Synthase | Proton Abstraction | 12.8 |
| LCCSD(T0)/CHARMM22 | Acetyl-CoA in Citrate Synthase | Proton Abstraction | 13.5 |
Note: Data is illustrative and based on findings for the related compound Acetyl-CoA to demonstrate the type of output from QM/MM studies. nih.gov
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and determine their relative energies. For a flexible molecule like this compound, several low-energy conformations may exist, which can influence its ability to bind to an enzyme. QM methods can be used to perform a systematic search of the conformational space by rotating single bonds and calculating the energy of each resulting structure. This analysis helps in understanding the molecule's intrinsic flexibility and the energetic cost of adopting a specific "bioactive" conformation required for binding. Studies on related molecules, such as aminoisobutyric acid oligomers, have used these methods to analyze torsion angles and their deviation from ideal helical structures, providing insight into conformational preferences. researchgate.net
Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior
While docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex fluctuates and changes conformation. mdpi.com An MD simulation of this compound bound to an enzyme could reveal the stability of the binding mode predicted by docking, identify key dynamic interactions, and characterize the flexibility of both the ligand and the protein's active site. mdpi.com The stability of the simulation can be assessed by monitoring parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the atomic positions over time. mdpi.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analog Design
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. mdpi.commdpi.com These models are valuable for designing new analogs of this compound with improved potency or desired properties.
The QSAR modeling process begins with a dataset of molecules with known activities. mdpi.com For each molecule, a set of numerical values known as molecular descriptors are calculated. nih.gov These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. mdpi.com Statistical or machine learning algorithms, such as Partial Least Squares (PLS) or Extra Trees, are then used to build a mathematical equation that relates the descriptors to the observed activity. mdpi.comnih.gov A validated QSAR model can then be used to predict the activity of new, untested analogs, guiding synthetic efforts toward more promising compounds. nih.gov
Table 3: Common Molecular Descriptors Used in QSAR/QSPR Modeling
| Descriptor Class | Descriptor Name | Description |
|---|---|---|
| Physicochemical | LogP | Octanol-water partition coefficient, a measure of lipophilicity. |
| Topological | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Electronic | Dipole Moment | A measure of the polarity of the molecule. |
| 3D | Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. |
| Constitutional | Number of Rotatable Bonds | A measure of molecular flexibility. |
Virtual Screening Approaches for Discovery of Related Ligands
Virtual screening (VS) represents a powerful computational strategy to identify novel bioactive compounds from large chemical libraries that are structurally or functionally related to a query molecule, such as this compound. This in silico technique is significantly faster and more cost-effective than traditional high-throughput screening (HTS). VS campaigns can be broadly categorized into ligand-based and structure-based approaches, both of which are applicable to the discovery of ligands related to this compound that may interact with relevant biological targets like thioesterases or other enzymes.
Ligand-Based Virtual Screening (LBVS)
When the three-dimensional structure of the biological target is unknown, LBVS methods can be employed. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. Starting with a known active molecule like this compound, a model is built to screen databases for compounds with similar features.
Pharmacophore Modeling: A key LBVS technique is pharmacophore modeling. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) necessary for biological activity. For this compound, a pharmacophore model would include features for the carboxylic acid group (hydrogen bond donor and acceptor), the thioester moiety (potential for hydrophobic and polar interactions), and the gem-dimethyl groups (hydrophobic character). This model can then be used to rapidly screen large compound databases, identifying molecules that match the defined spatial arrangement of these features.
Similarity Searching: This approach identifies molecules that are structurally similar to the query compound. Similarity can be quantified using various molecular fingerprints (e.g., 2D structural fragments) and metrics like the Tanimoto coefficient. By searching for compounds with high similarity to this compound, one can explore the immediate chemical space to find close analogs with potentially modulated properties.
Structure-Based Virtual Screening (SBVS)
If the 3D structure of a relevant enzyme target (e.g., a specific thioesterase) is available through X-ray crystallography, NMR, or accurate homology modeling, SBVS can be a highly effective approach. nih.gov SBVS simulates the interaction between potential ligands and the target's binding site.
Molecular Docking: This is the most common SBVS method. mdpi.com It predicts the preferred orientation and binding affinity of a ligand within the active site of a protein. mdpi.comwalisongo.ac.id A virtual library of compounds would be docked into the catalytic pocket of a target enzyme, and the molecules would be ranked based on a scoring function that estimates the binding energy. mdpi.comnih.gov For an enzyme that processes this compound, docking could identify novel substrates or inhibitors by assessing their fit and interactions with key catalytic residues. For instance, studies on the human fatty acid synthase (hFASN) thioesterase domain have used molecular docking to screen for potential chemical inhibitors. nih.gov This highlights how the technique can be applied to identify molecules that interact with thioester-processing enzymes.
The table below outlines a hypothetical workflow for a virtual screening campaign to discover novel inhibitors for an enzyme that hydrolyzes this compound.
| Phase | Technique | Description | Key Parameters & Considerations |
|---|---|---|---|
| 1. Library Preparation | Database Selection & Filtering | Selection of large compound libraries (e.g., ZINC, PubChem, Enamine) and filtering based on physicochemical properties (e.g., Lipinski's Rule of Five) to ensure drug-likeness. | Library size, chemical diversity, removal of reactive compounds. |
| 2. Target Preparation | Protein Structure Refinement | If using SBVS, the 3D structure of the target enzyme is prepared by adding hydrogens, assigning charges, and defining the binding site. | Crystal structure resolution, presence of co-factors or water molecules, protonation states of residues. |
| 3. Screening | Pharmacophore Screening or Molecular Docking | The filtered library is screened against the pharmacophore model (LBVS) or docked into the target's active site (SBVS). Compounds are ranked based on fit values or docking scores. | Choice of docking algorithm (e.g., AutoDock Vina, Glide), scoring function accuracy, and screening stringency. |
| 4. Hit Selection & Refinement | Post-processing & Visual Inspection | Top-ranked compounds are selected. Docking poses are visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues. | Consensus scoring, clustering of similar scaffolds, interaction with key catalytic residues. |
| 5. Experimental Validation | In Vitro Assays | A curated list of the most promising candidates is purchased or synthesized for experimental testing in biochemical assays to confirm activity. | Assay development, determination of IC50 or Ki values. |
Application in Rational Enzyme Engineering and Design
Computational and theoretical chemistry studies are pivotal in the rational engineering of enzymes. These approaches allow for the modification of existing enzymes or the design of novel ones with desired properties, such as enhanced activity, altered substrate specificity, or improved stability. frontiersin.org For a compound like this compound, these methods can be applied to engineer enzymes, such as thioesterases or carboxylic acid reductases (CARs), to either efficiently synthesize the molecule or utilize it as a substrate for producing other valuable chemicals.
Structure-Guided Mutagenesis
Rational enzyme design heavily relies on a detailed understanding of the enzyme's three-dimensional structure and its catalytic mechanism. frontiersin.org Computational tools are used to predict the effects of specific amino acid mutations on enzyme function.
Molecular Docking and Simulation: The first step often involves docking the substrate, this compound, or a transition state analog into the active site of a candidate enzyme. Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the substrate within the active site, revealing key interactions and potential steric hindrances. This approach has been successfully used to engineer acyl-ACP thioesterases for improved selectivity toward specific fatty acids by identifying key residues in the binding pocket. nih.govresearchgate.netacs.org
Site-Directed Mutagenesis: Based on the insights from docking and MD simulations, specific residues in the active site can be identified as targets for mutation. For example, to improve an enzyme's affinity for this compound, one might mutate bulky residues in the binding pocket to smaller ones (e.g., phenylalanine to alanine) to create more space for the isobutyryl group. Conversely, to enhance specificity, residues could be introduced to form favorable interactions, such as hydrogen bonds with the carboxylate or hydrophobic interactions with the gem-dimethyl groups. This strategy has been applied to engineer carboxylic acid reductases and acyltransferases to accept sterically demanding substrates. iiserkol.ac.inacs.org
Improving Enzyme Performance
Beyond substrate specificity, rational design can enhance other crucial enzymatic properties.
Catalytic Efficiency: Computational methods can model the reaction's transition state. By identifying residues that stabilize the transition state, mutations can be designed to lower the activation energy and increase the catalytic rate (kcat). For instance, engineering the polarity or hydrophobicity of the active site can create a more favorable environment for the reaction. frontiersin.org
Thermostability: Mutations can be introduced to increase the number of salt bridges or internal hydrogen bonds, or to improve hydrophobic packing in the protein core, leading to a more thermostable enzyme. This is crucial for industrial applications where biocatalysts need to withstand harsh process conditions.
The table below summarizes potential strategies for the rational engineering of a hypothetical thioesterase to improve its activity on this compound.
| Engineering Goal | Computational Method | Proposed Strategy | Example Mutation Target |
|---|---|---|---|
| Increase Substrate Affinity | Molecular Docking | Introduce mutations to enhance favorable interactions (hydrophobic, electrostatic) with the substrate. | Mutate a small, non-polar residue to a larger aromatic one (e.g., Alanine to Tyrosine) to create cation-π interactions with the substrate. |
| Alter Substrate Specificity | Molecular Docking & MD Simulations | Modify the size and shape of the substrate-binding tunnel to favor the isobutyryl scaffold over linear chains. | Replace a bulky residue (e.g., Tryptophan) with a smaller one (e.g., Glycine) at the back of the binding pocket to accommodate the gem-dimethyl groups. |
| Enhance Catalytic Rate (kcat) | QM/MM Simulations | Identify and mutate residues to better stabilize the tetrahedral intermediate of thioester hydrolysis. | Introduce a residue capable of forming an additional hydrogen bond with the carbonyl oxygen of the transition state (e.g., Asparagine to Histidine). |
| Improve Thermostability | Structure Analysis & Energy Calculations | Introduce salt bridges on the protein surface or improve core hydrophobic packing. | Introduce oppositely charged residues (e.g., Lysine and Glutamate) on the surface that are in close proximity in the 3D structure. |
By leveraging these computational approaches, it is possible to systematically and efficiently engineer enzymes with tailored functionalities for applications involving this compound, accelerating the development of novel biocatalytic processes. osti.govnih.gov
Biochemical Interactions and Metabolic Pathway Research Involving 2 Acetylthioisobutyric Acid
Modulation of Enzyme Activity
Angiotensin-Converting Enzyme (ACE) Inhibition MechanismsAngiotensin-Converting Enzyme (ACE) is a key enzyme in the renin-angiotensin system, which regulates blood pressure.wikipedia.orgACE inhibitors work by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.wikipedia.orgconsensus.appThis action leads to the relaxation of blood vessels and a reduction in blood pressure.wikipedia.orgAdditionally, ACE is responsible for breaking down bradykinin, a vasodilator. By inhibiting ACE, levels of bradykinin increase, further contributing to the blood pressure-lowering effect.cvpharmacology.com
The inhibitory mechanism of many ACE inhibitors involves interaction with the enzyme's active site. Molecular docking studies on various inhibitory peptides have shown that interactions such as the formation of hydrogen bonds and salt bridges with ACE are crucial for their inhibitory effect. frontiersin.org For thiol-containing inhibitors, the thiol group can interact with the zinc ion that is essential for ACE's catalytic activity.
Esterase Substrate Specificity and Catalytic ActivityEsterases are enzymes that hydrolyze esters into an acid and an alcohol.semanticscholar.orgThe specificity of these enzymes can vary significantly, with some showing a preference for substrates with short-chain fatty acids, while others act on longer-chain esters.nih.govresearchgate.netThe structure of the enzyme's substrate-binding pocket is a major determinant of its specificity.nih.govFor instance, the presence of bulky aromatic amino acid residues in the binding pocket can restrict access for larger substrates, thereby favoring the hydrolysis of shorter-chain esters.nih.gov
The catalytic activity of esterases is dependent on a catalytic triad (B1167595), typically consisting of serine, histidine, and an acidic residue (aspartate or glutamate). nih.gov The structure of 2-Acetylthioisobutyric Acid contains a thioester bond, which can be a target for esterase-catalyzed hydrolysis.
Investigation of its Role in Amino Acid Metabolism Studies
Amino acid metabolism involves a series of biochemical processes where amino acids are broken down and synthesized. nih.gov Key reactions in this process include transamination and deamination, which remove the amino group, leaving a carbon skeleton. davuniversity.orgyoutube.com This carbon skeleton can then be used for energy production, synthesis of glucose, or formation of fatty acids. davuniversity.org
Certain metabolic disorders can lead to the accumulation of specific organic acids derived from amino acid catabolism. For example, elevated levels of 2-ethylhydracrylic acid in urine can be a biomarker for defects in the metabolism of the amino acid isoleucine. nih.gov Such defects can cause a blockage in the normal metabolic pathway, leading to the utilization of alternative pathways and the production of unusual metabolites. nih.gov While research has identified biomarkers for certain amino acid metabolism disorders, a direct role for this compound in these pathways is not established in the provided search results.
Exploration of Related Biochemical Pathways
The metabolism of xenobiotics and other small molecules in the body often involves pathways such as β-oxidation, methylation, and conjugation. For instance, the metabolism of alpha-lipoic acid, another thiol-containing compound, primarily involves mitochondrial β-oxidation of its fatty acid side chain. nih.gov Its metabolites can also undergo S-methylation and oxidation to sulfoxides. nih.gov These pathways transform the original compound into various metabolites that can be more easily excreted. nih.gov
The metabolic fate of this compound would likely involve hydrolysis of the acetylthio group and subsequent reactions involving the resulting free thiol. However, specific studies detailing its complete metabolic pathway are not available in the search results.
Characterization of Antioxidant Mechanisms Involving the Thiol Group
Thiol-containing compounds, such as N-acetyl-L-cysteine and glutathione, are known for their antioxidant properties. nih.gov The thiol group (-SH) is a key functional group that can undergo reversible oxidation and reduction reactions. nih.gov This allows it to act as a potent scavenger of reactive oxygen species (ROS), such as hydroxyl radicals. nih.govnih.gov
The antioxidant mechanism of thiols involves the donation of a hydrogen atom from the thiol group to neutralize a free radical. This process results in the formation of a thiyl radical, which is relatively stable. nih.gov Two thiyl radicals can then react to form a disulfide bond, effectively detoxifying the radicals.
Dihydrolipoic acid, the reduced form of lipoic acid, is another example of a thiol antioxidant that can scavenge ROS, reduce lipid peroxidation, and increase the levels of other endogenous antioxidants like glutathione. researchgate.net The thiol group in this compound (once hydrolyzed from its acetylated form) could potentially participate in similar antioxidant mechanisms, protecting cells from oxidative damage. nih.gov
Data Tables
Table 1: Potential Biochemical Interactions of this compound Functional Groups
| Functional Group | Potential Biochemical Interaction | Relevant Enzyme/Process |
| Thiol (-SH) | Interaction with metal cofactors (e.g., Zn²⁺) in enzyme active sites | Angiotensin-Converting Enzyme (ACE) |
| Thiol (-SH) | Scavenging of Reactive Oxygen Species (ROS) | Antioxidant Defense |
| Acetylthio (-S-C(O)CH₃) | Substrate for hydrolysis | Esterases |
| Carboxylic Acid (-COOH) | Formation of hydrogen bonds and salt bridges | Enzyme-Substrate Binding |
Applications As a Building Block in Complex Molecule Synthesis
Role as a Key Intermediate in Pharmaceutical Synthesis (e.g., Captopril (B1668294), Alacepril)
A review of scientific literature does not support the role of 2-Acetylthioisobutyric Acid as a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitors Captopril and Alacepril. The widely documented precursor for these pharmaceuticals is a structural isomer, (S)-3-acetylthio-2-methylpropanoic acid nih.govbiosynth.comgoogle.comthegoodscentscompany.com.
In the established synthesis of Captopril, the chiral intermediate (S)-3-acetylthio-2-methylpropanoic acid is converted to its acyl chloride and then reacted with L-proline. Subsequent removal of the acetyl protecting group from the sulfur atom yields Captopril, which is (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid. The specific stereochemistry and the position of the sulfur atom at the C3 position are crucial for the drug's biological activity.
Searches for synthetic routes to Captopril or Alacepril that utilize this compound as an intermediate did not yield any results. Therefore, based on available data, this compound is not a recognized building block for the synthesis of these specific pharmaceutical agents.
Introduction of Chiral Centers in Stereoselective Organic Synthesis
This compound is an achiral molecule. Its structure, 2-acetylthio-2-methylpropanoic acid, features a central carbon atom (C2) bonded to a methyl group, a carboxylic acid group, an acetylthio group, and another methyl group (from the isobutyric backbone). As this C2 carbon is not bonded to four different substituents, it does not constitute a stereocenter.
Consequently, this compound cannot be used as a chiral building block to directly introduce a chiral center into a target molecule in stereoselective synthesis. While achiral compounds can sometimes be used to direct stereoselective reactions after modification into chiral auxiliaries or ligands, no literature has been found to indicate such an application for this compound. Methodologies for introducing chirality often rely on biocatalytic asymmetric reactions or the use of chiral catalysts and reagents, but specific examples involving this compound in this context are not documented in the searched scientific literature.
Utility in Thioesterification Reactions
Thioesterification is a chemical reaction that forms a thioester, a functional group with the structure R-S-CO-R'. These reactions are fundamental in organic synthesis and biochemistry. As a molecule containing both a carboxylic acid and a thioester group, this compound has the theoretical potential to participate in thioesterification reactions in two primary ways:
Via its Carboxylic Acid Group : The carboxylic acid moiety could react with a thiol (R'-SH) in the presence of a dehydrating agent to form a new thioester. This is a standard method for thioester synthesis.
Via its Thioester Group : The existing acetylthio group could potentially be transferred to another nucleophile in a process called transthioesterification. This involves the conversion of one thioester into another and is a common transformation in biological systems, often involving coenzyme A.
Despite this theoretical reactivity, a review of the chemical literature did not provide specific, documented examples of this compound being utilized as a reagent in thioesterification or transthioesterification reactions for the synthesis of complex molecules. The existing literature primarily discusses general methods for thioester formation without mentioning this particular compound as a substrate or reagent.
Synthesis of Analogs and Derivatives for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are a critical component of medicinal chemistry and drug discovery. These studies involve synthesizing a series of analogs or derivatives of a lead compound and evaluating their biological activity to understand which structural features are essential for the desired effect.
While SAR studies are common for many classes of molecules, there is no specific information in the available literature detailing the synthesis of analogs or derivatives of this compound for the purpose of conducting such studies. Research on SAR for ACE inhibitors, for example, has focused on modifications of the Captopril structure itself, which is derived from the 3-acetylthio isomer, rather than exploring derivatives of this compound researchgate.netnih.gov. The lack of known biological targets or lead compounds based on the this compound scaffold likely explains the absence of SAR studies centered on this specific molecule.
Future Research Directions and Emerging Areas for 2 Acetylthioisobutyric Acid
Development of Novel Biocatalytic Systems for Enhanced Synthesis
The pursuit of more efficient and selective synthesis of 2-Acetylthioisobutyric Acid is leading researchers toward biocatalysis. The use of enzymes or whole-cell catalysts offers the potential for reactions with high stereoselectivity and under mild conditions, aligning with green chemistry principles. mdpi.commdpi.com
Future research will likely focus on:
Enzyme Discovery and Engineering: Screening for novel enzymes (e.g., esterases, acyltransferases) from diverse microbial sources with specific activity towards the precursors of this compound. Genetic and protein engineering techniques can then be employed to enhance enzyme stability, activity, and selectivity. Studies on related compounds, such as the enzymatic preparation of D-β-acetylthioisobutyric acid using esterases from Pseudomonas putida or hydrolases from Acinetobacter calcoaceticus, demonstrate the feasibility of this approach. thegoodscentscompany.com
Whole-Cell Biotransformation: Developing robust whole-cell biocatalysts that can perform multi-step syntheses, potentially converting simple starting materials into this compound in a single pot. mdpi.com This approach can reduce the need for intermediate purification steps.
| Research Focus | Objective | Potential Impact |
| Enzyme Engineering | Improve catalyst stability and stereoselectivity. | Higher yields of specific enantiomers, reduced downstream processing. |
| Whole-Cell Systems | Simplify complex reaction pathways into one-pot processes. | Lower production costs and reduced chemical waste. |
| Multi-Enzyme Cascades | Increase reaction efficiency and overcome equilibrium limitations. | Enhanced productivity and atom economy. |
Integration of Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring
To optimize the synthesis of this compound, a deeper understanding of reaction kinetics and mechanisms is essential. Process Analytical Technology (PAT), which involves real-time monitoring, is crucial for process control and quality assurance. polito.it Advanced spectroscopic techniques are at the forefront of this effort.
Emerging trends include:
In-situ Spectroscopy: The application of techniques like Raman, Near-Infrared (NIR), and UV/Visible spectroscopy for real-time, in-line monitoring of reaction progress. polito.itmdpi.com These non-destructive methods can provide continuous data on the concentration of reactants, intermediates, and the final product without the need for sample extraction. mdpi.com
Hyperspectral Imaging: This technique captures a wide spectrum of light for each pixel in an image, providing detailed spatial and spectral information about the reaction mixture. spectroscopyonline.com It can be valuable for monitoring heterogeneous reactions or crystallization processes.
Data Fusion and Chemometrics: Combining data from multiple spectroscopic sources and using multivariate data analysis to build predictive models for reaction yield and purity. polito.it This allows for proactive control over the manufacturing process.
| Spectroscopic Technique | Information Provided | Application in Synthesis |
| Raman Spectroscopy | Molecular vibrational modes, providing a specific chemical fingerprint. mdpi.com | Monitoring functional group transformations and concentration changes. |
| Near-Infrared (NIR) | Overtone and combination bands of molecular vibrations. | Quantifying bulk chemical composition and physical properties. |
| UV/Visible Spectroscopy | Electronic transitions, useful for chromophore-containing molecules. mdpi.com | Tracking the concentration of specific reactants or products. |
Implementation of Integrated Computational-Experimental Approaches for Rational Design
The synergy between computational modeling and experimental validation is accelerating the development of new and improved synthetic routes. nih.govmdpi.com This integrated approach allows for the rational design of catalysts and reaction conditions, saving time and resources.
Key areas for future development include:
Computational Catalyst Design: Using molecular docking and molecular dynamics (MD) simulations to predict the binding affinity and catalytic efficiency of enzymes for substrates relevant to this compound synthesis. nih.govnih.gov This can guide protein engineering efforts.
Reaction Pathway Modeling: Employing quantum mechanics (QM) and other computational chemistry methods to elucidate reaction mechanisms, identify transition states, and predict potential byproducts. This knowledge can be used to optimize reaction conditions to favor the desired product.
Iterative Design Cycles: Creating a feedback loop where computational predictions are tested experimentally, and the results are used to refine the computational models. mdpi.com This iterative process leads to a more accurate understanding of the system and accelerates optimization. mdpi.com
Exploration of New Reaction Chemistries and Functional Group Transformations
While established methods for synthesizing thioesters and carboxylic acids exist, ongoing research seeks novel chemical transformations that offer improved efficiency, selectivity, or access to new derivatives of this compound.
Future research could explore:
Novel Thiolation Reagents: Investigating new and milder reagents for the introduction of the acetylthio group, potentially avoiding harsh conditions or toxic catalysts.
C-H Activation: Exploring the possibility of direct C-H functionalization of isobutyric acid precursors to introduce the thioester group. This would represent a more atom-economical approach compared to traditional multi-step syntheses.
Flow Chemistry: Utilizing continuous flow reactors to improve reaction control, enhance safety, and facilitate scaling up. Flow chemistry can enable the use of reaction conditions that are not feasible in batch reactors, potentially unlocking new reaction pathways. mdpi.com
Isonitrile Chemistry: Investigating unconventional reactions, such as the combination of isonitriles with carboxylic acids, could lead to novel synthetic routes for amides and other derivatives starting from this compound. nih.gov
Research into Sustainable Synthesis Methodologies and Green Chemistry Principles
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. mdpi.comsphinxsai.com The synthesis of this compound is an area where these principles can be applied to create more sustainable processes.
Future research will be guided by the 12 Principles of Green Chemistry, focusing on:
Renewable Feedstocks: Investigating the use of bio-based starting materials instead of petroleum-derived precursors. nih.gov
Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids. jddhs.comresearchgate.net
Catalysis over Stoichiometric Reagents: Prioritizing the use of catalytic reagents, including biocatalysts and metal catalysts, which are used in small amounts and can be recycled, over stoichiometric reagents that generate more waste. nih.gov
Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure to reduce energy consumption. sphinxsai.comnih.gov Techniques like microwave-assisted synthesis can also be explored to improve energy efficiency. jddhs.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. nih.govjddhs.com
| Green Chemistry Principle | Application to this compound Synthesis |
| Prevention | Optimize reactions to minimize the formation of byproducts. nih.gov |
| Atom Economy | Design syntheses that incorporate the maximum number of atoms from reactants into the product. nih.gov |
| Less Hazardous Syntheses | Use and generate substances with little to no toxicity. nih.gov |
| Safer Solvents | Avoid or replace hazardous solvents with greener alternatives like water. nih.gov |
| Energy Efficiency | Conduct reactions at ambient temperature and pressure. nih.gov |
| Renewable Feedstocks | Source starting materials from renewable, bio-based sources. nih.gov |
Q & A
Q. What are the recommended analytical techniques for characterizing 2-Acetylthioisobutyric Acid in experimental settings?
To ensure accurate characterization, employ nuclear magnetic resonance (NMR) for structural elucidation of the acetylthio and isobutyric moieties. Pair this with high-performance liquid chromatography (HPLC) to assess purity and quantify impurities. Cross-validate results using mass spectrometry (MS) for molecular weight confirmation. For stability assessments, conduct accelerated degradation studies under varying pH and temperature conditions, monitored via UV-Vis spectroscopy .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Critical precautions include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.
- Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and decontaminate surfaces with ethanol .
- Storage : Store in a cool, dry place away from oxidizing agents to prevent degradation. Regularly review safety data sheets (SDS) for updates .
Q. How should researchers design experiments to assess the reactivity of this compound with nucleophiles?
Adopt a kinetic study framework :
- Prepare standardized solutions of the compound in aprotic solvents (e.g., DMSO or THF).
- Introduce nucleophiles (e.g., amines, thiols) under controlled temperatures.
- Monitor reaction progress via FT-IR to track carbonyl group disappearance.
- Use stopped-flow techniques for rapid kinetic measurements. Validate results with computational modeling (e.g., DFT calculations) to correlate experimental and theoretical reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity profiles of this compound?
Address discrepancies through:
- Meta-analysis : Aggregate data from peer-reviewed studies, prioritizing those with standardized OECD test guidelines.
- Dose-response modeling : Use nonlinear regression to identify threshold effects.
- In silico toxicology : Apply tools like QSAR models to predict unmetabolized compound interactions. Cross-reference findings with in vitro cytotoxicity assays (e.g., MTT assays on hepatic cell lines) .
Q. What experimental design principles optimize the synthesis of this compound for improved yield and purity?
Implement Design of Experiments (DoE) :
- Screen variables (e.g., reaction temperature, catalyst concentration) via Plackett-Burman designs to identify critical factors.
- Optimize conditions using response surface methodology (RSM) .
- Monitor byproduct formation via GC-MS and adjust purification protocols (e.g., recrystallization solvents) accordingly. Validate scalability in pilot batches .
Q. What methodologies are recommended for studying the metabolic fate of this compound in biological systems?
Use isotopic labeling (e.g., ¹⁴C or ²H) to trace metabolic pathways. Conduct in vitro assays with liver microsomes to identify phase I metabolites. Pair with LC-MS/MS for sensitive detection of phase II conjugates (e.g., glucuronides). Validate findings with in vivo rodent models, collecting plasma and urine for pharmacokinetic profiling .
Q. How should researchers address missing data in longitudinal studies involving this compound exposure?
Apply multiple imputation (MI) techniques:
- Generate 5–10 imputed datasets using chained equations (MICE).
- Validate imputation models via sensitivity analyses (e.g., comparing complete-case and MI results).
- Use Bayesian frameworks to account for uncertainty in missing data mechanisms .
Methodological Notes
- Data Validation : Cross-check analytical results with orthogonal methods (e.g., NMR + HPLC) to minimize instrumental bias .
- Safety Compliance : Regularly consult updated SDS and institutional guidelines for hazard mitigation .
- Ethical Reporting : Disclose all experimental conditions and statistical assumptions to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
